ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
A study by Wang et al. (2012) explored the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction. This reaction underscores the importance of ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate in constructing fluorinated heterocyclic compounds with potential utility in medicinal chemistry and material science (Wang et al., 2012).
Antimicrobial and Anticancer Properties
The compound's derivatives have been synthesized for antimicrobial and anticancer screenings. Notably, Debnath et al. (2020) synthesized derivatives by conventional and microwave methods, highlighting the compound's utility as a precursor in developing bioactive molecules with potential therapeutic applications (Debnath et al., 2020).
Material Science Applications
In the field of materials science, Zeyada et al. (2016) investigated the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films, derived from the compound. These studies reveal the compound's relevance in developing materials with specific optical characteristics for applications in photovoltaic devices and organic electronics (Zeyada et al., 2016).
Electrical and Dielectric Properties
Further emphasizing its importance in material science, Zeyada et al. (2016) also delved into the AC electrical conductivity and dielectrical properties of related thin films. Their work provides insights into the electronic behavior of materials derived from the compound, important for the development of electronic devices (Zeyada et al., 2016).
Photovoltaic Applications
Additionally, the photovoltaic properties of related derivatives were explored, highlighting their potential use in fabricating organic–inorganic photodiode devices. This research underscores the compound's utility in the creation of new materials for energy conversion and storage solutions (Zeyada et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders in the human body .
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with their targets, leading to diverse biological effects.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities suggest that the compound could potentially influence numerous downstream effects.
Result of Action
Given the broad-spectrum biological activities of similar compounds, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBSOGIWNYURA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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